6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(12-1-2-13-14(7-12)17-4-3-16-13)20-8-11(9-20)10-21-6-5-18-19-21/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKXYCMIVXDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. In a representative protocol, bromomalononitrile reacts with benzene-1,2-diamine under microwave conditions (2450 MHz, 800 W) to yield 3-amino-1,4-dihydroquinoxaline-2-carbonitrile in 93% yield within minutes. This method avoids toxic solvents and reduces reaction times compared to conventional heating (e.g., 6–7 hours for 52–65% yields).
Introduction of the 6-Carboxylic Acid Group
To install the carboxylic acid at the 6-position, two primary approaches are employed:
- Oxidation of a Methyl Group : A methyl-substituted quinoxaline undergoes oxidation with potassium permanganate or ruthenium-based catalysts to yield the carboxylic acid.
- Palladium-Catalyzed Carbonylation : 6-Bromoquinoxaline reacts with carbon monoxide (CO) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a methanol/water mixture to form quinoxaline-6-carboxylic acid.
Synthesis of 3-[(1H-1,2,3-Triazol-1-yl)methyl]azetidine
The azetidine-triazole fragment requires regioselective triazole formation and azetidine functionalization.
Azetidine-3-methanol Derivatization
Azetidine-3-methanol serves as the starting material. Treatment with tosyl chloride in dichloromethane converts the hydroxyl group to a tosylate, enabling nucleophilic substitution with sodium azide to form 3-azidomethylazetidine.
Copper-Free Click Chemistry
The azide intermediate undergoes cycloaddition with propargyl alcohol under thermal conditions (80°C, 12 hours) to yield 3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine. This method avoids copper catalysts, ensuring compatibility with azetidine’s strained ring.
Coupling of Quinoxaline-6-carboxylic Acid and Azetidine-Triazole
The final step involves forming the amide bond between the quinoxaline core and azetidine-triazole.
Activation of the Carboxylic Acid
Quinoxaline-6-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride. Alternatively, coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid in situ.
Amide Bond Formation
The acyl chloride reacts with 3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine neutralizes HCl byproducts, yielding the target compound in 75–82% yield.
Optimization and Comparative Analysis
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole or quinoxaline rings .
Scientific Research Applications
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The triazole and quinoxaline moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are structurally similar and share some biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core and exhibit similar chemical reactivity and biological properties.
Uniqueness
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is unique due to the combination of the triazole, azetidine, and quinoxaline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline represents a novel class of bioactive molecules that integrate the pharmacophoric features of quinoxaline and 1,2,3-triazole moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.35 g/mol. The presence of the triazole ring is significant for its biological interactions due to its ability to form hydrogen bonds and its resistance to metabolic degradation .
The biological activity of 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is attributed to several mechanisms:
- Target Binding : The 1,2,3-triazole moiety acts as an isostere of the amide bond, facilitating binding to various biological targets.
- Biochemical Pathways : This compound has been shown to influence multiple biochemical pathways due to its diverse structural features .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It was evaluated against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 30.35 to 252.00 µM, indicating moderate to significant activity against specific strains .
| Pathogen | MIC (µM) | Activity Level |
|---|---|---|
| Mycobacterium tuberculosis | 30.35 | Significant |
| Clinical isolate Spec. 210 | 47.6 - 52.0 | Moderate |
| Clinical isolate Spec. 192 | 252.00 | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary results suggest that it exhibits cytotoxic effects on various cancer cell lines, although specific IC50 values need further elucidation through detailed studies.
Enzyme Inhibition
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline has been explored for its potential as an enzyme inhibitor. It shows promise in inhibiting carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes and are often overexpressed in tumors .
Study on Antitubercular Activity
A study synthesized a series of quinoxaline derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these derivatives, the compound exhibited significant binding affinity and inhibition against the target enzyme DNA gyrase .
Enzyme Inhibition Profiling
In another study focusing on carbonic anhydrase inhibition, the compound demonstrated a selectivity index that suggests preferential inhibition of certain isoforms over others. This selectivity is crucial for developing targeted therapies with reduced side effects .
Q & A
Basic Synthesis
Q: What are the primary synthetic strategies for preparing 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline? A: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. A common approach includes:
- Step 1: Functionalizing azetidine with a propargyl group to enable triazole formation.
- Step 2: Coupling the azetidine intermediate with a quinoxaline derivative via amide bond formation (e.g., using carbodiimide coupling agents like EDC/HCl).
- Step 3: Performing CuAAC with an azide-containing reactant (e.g., benzyl azide) under conditions involving CuSO₄ (0.05 eq) and sodium ascorbate (0.01 eq) in a tert-butanol/water (1:2) solvent system. Reaction monitoring via TLC ensures completion .
Characterization Techniques
Q: Which analytical methods are critical for confirming the structural integrity of this compound? A: Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify triazole, azetidine, and quinoxaline moieties. For example, the triazole proton appears as a singlet near δ 8.0 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- Infrared (IR) Spectroscopy: Peaks at ~2100 cm⁻¹ (alkyne stretch, if present in intermediates) and ~1650 cm⁻¹ (amide carbonyl) .
Bioactivity Assessment
Q: How can researchers evaluate the anti-proliferative activity of this compound? A: Standard protocols include:
- Cell Viability Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (e.g., 1–100 µM).
- Control Experiments: Comparison with reference drugs (e.g., doxorubicin) and vehicle controls.
- Data Analysis: IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism). Contradictory results between assays should be resolved via dose-response validation and statistical tests (ANOVA) .
Advanced Synthesis (Optimization)
Q: How can reaction conditions be optimized for higher yields in triazole-azetidine coupling? A: Variables to optimize:
- Catalyst System: Testing Cu(I) sources (e.g., CuBr vs. CuSO₄) with ligands (e.g., TBTA) to enhance regioselectivity.
- Solvent Screening: Evaluating polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures for improved solubility.
- Temperature: Microwave-assisted synthesis at 60–80°C to accelerate reaction kinetics .
Molecular Docking Studies
Q: How should molecular docking studies be designed to identify potential targets for this compound? A: Methodological steps:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) based on quinoxaline’s known affinity.
- Ligand Preparation: Energy minimization of the compound using software (e.g., Avogadro).
- Docking Software: AutoDock Vina or Schrödinger Suite with parameters set to grid size 60 ų and exhaustiveness = 20.
- Validation: Compare docking scores with co-crystallized ligands in the PDB .
Structure-Activity Relationship (SAR) Studies
Q: What modifications to the triazole or azetidine moieties could enhance bioactivity? A: SAR strategies:
- Triazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to hydrophobic pockets.
- Azetidine Ring Expansion: Replace azetidine with pyrrolidine to assess conformational flexibility.
- Quinoxaline Functionalization: Add halogen atoms (e.g., Cl, F) to enhance membrane permeability. Biological testing of analogs is critical to validate hypotheses .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in biological activity data across assays? A: A systematic approach:
- Reproducibility Checks: Repeat experiments under standardized conditions (e.g., cell passage number, serum batch).
- Orthogonal Assays: Validate anti-proliferative activity using both MTT and clonogenic assays.
- Meta-Analysis: Compare results with literature on structurally similar quinoxalines .
Stability Studies
Q: What protocols ensure the stability of this compound during storage and experimentation? A: Recommendations:
- Storage Conditions: -20°C in anhydrous DMSO, sealed under inert gas (N₂/Ar).
- Stability Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks.
- Light Sensitivity: Conduct experiments under amber light if photodegradation is observed .
Computational Modeling
Q: How can chemical software aid in simulating the compound’s reactivity or pharmacokinetics? A: Tools and workflows:
- Reactivity Prediction: DFT calculations (Gaussian 16) to model transition states for triazole formation.
- ADME Prediction: SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD): GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .
Heterogeneous Catalysis
Q: Are there alternative catalytic systems to Cu(I) for triazole synthesis? A: Emerging alternatives:
- Iridium Catalysts: Used in visible-light-mediated cycloadditions for improved regiocontrol.
- Flow Chemistry: Immobilized Cu catalysts on silica gel for recyclable, continuous synthesis.
- Metal-Free Conditions: Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
